molecular formula C6H6N2O3 B098011 4-Nitrophenylhydroxylamine CAS No. 16169-16-7

4-Nitrophenylhydroxylamine

Cat. No. B098011
CAS RN: 16169-16-7
M. Wt: 154.12 g/mol
InChI Key: XXFXVCXUJCOLSU-UHFFFAOYSA-N
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Description

4-Nitrophenylhydroxylamine (NPHA) is a chemical compound that has been widely used in scientific research due to its unique properties. It has been found to be effective in various applications, including in the synthesis of pharmaceuticals, as a reagent in chemical analysis, and as a probe for studying protein function. In

Scientific Research Applications

4-Nitrophenylhydroxylamine has been used in various scientific research applications, including:
1. Synthesis of pharmaceuticals: 4-Nitrophenylhydroxylamine has been used in the synthesis of various pharmaceuticals, including antitumor and antibacterial agents.
2. Chemical analysis: 4-Nitrophenylhydroxylamine has been used as a reagent in chemical analysis, particularly in the detection of aldehydes and ketones.
3. Protein function studies: 4-Nitrophenylhydroxylamine has been used as a probe for studying protein function, particularly in the identification of active sites in enzymes.

Mechanism of Action

4-Nitrophenylhydroxylamine works by reacting with various compounds, including aldehydes and ketones, to form stable products. This reaction is typically catalyzed by enzymes, which can lead to changes in protein function and activity.
Biochemical and Physiological Effects:
4-Nitrophenylhydroxylamine has been found to have various biochemical and physiological effects, including:
1. Inhibition of enzyme activity: 4-Nitrophenylhydroxylamine has been found to inhibit the activity of various enzymes, including glutathione S-transferase and cytochrome P450.
2. Induction of oxidative stress: 4-Nitrophenylhydroxylamine has been found to induce oxidative stress in cells, which can lead to cell damage and death.
3. DNA damage: 4-Nitrophenylhydroxylamine has been found to cause DNA damage, which can lead to mutations and cancer.

Advantages and Limitations for Lab Experiments

4-Nitrophenylhydroxylamine has several advantages and limitations for lab experiments, including:
Advantages:
1. High reactivity: 4-Nitrophenylhydroxylamine is highly reactive, which makes it useful in various applications, including chemical analysis and protein function studies.
2. Versatility: 4-Nitrophenylhydroxylamine can be used in various applications, including the synthesis of pharmaceuticals and as a probe for studying protein function.
Limitations:
1. Toxicity: 4-Nitrophenylhydroxylamine is toxic and can cause damage to cells and DNA.
2. Instability: 4-Nitrophenylhydroxylamine is unstable and can decompose over time, which can affect its reactivity and usefulness in experiments.

Future Directions

There are several future directions for 4-Nitrophenylhydroxylamine research, including:
1. Development of new synthesis methods: New synthesis methods for 4-Nitrophenylhydroxylamine could lead to more efficient and cost-effective production.
2. Identification of new applications: Further research could identify new applications for 4-Nitrophenylhydroxylamine, particularly in the field of pharmaceuticals.
3. Investigation of toxicity mechanisms: Further research could investigate the mechanisms of 4-Nitrophenylhydroxylamine toxicity, which could lead to the development of new treatments for 4-Nitrophenylhydroxylamine-related toxicity.
Conclusion:
In conclusion, 4-Nitrophenylhydroxylamine is a highly useful chemical compound with various applications in scientific research. Its unique properties make it useful in various fields, including the synthesis of pharmaceuticals, chemical analysis, and protein function studies. While 4-Nitrophenylhydroxylamine has several advantages for lab experiments, it also has limitations, including toxicity and instability. Further research could lead to the development of new synthesis methods, identification of new applications, and investigation of toxicity mechanisms.

Synthesis Methods

4-Nitrophenylhydroxylamine can be synthesized through the reaction of nitrobenzene with hydroxylamine. This reaction is typically carried out in the presence of a catalyst, such as copper or palladium. The resulting product is then purified through various methods, including recrystallization, column chromatography, or distillation.

properties

CAS RN

16169-16-7

Molecular Formula

C6H6N2O3

Molecular Weight

154.12 g/mol

IUPAC Name

N-(4-nitrophenyl)hydroxylamine

InChI

InChI=1S/C6H6N2O3/c9-7-5-1-3-6(4-2-5)8(10)11/h1-4,7,9H

InChI Key

XXFXVCXUJCOLSU-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1NO)[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC=C1NO)[N+](=O)[O-]

Other CAS RN

16169-16-7

synonyms

4-nitrophenylhydroxylamine
para-nitrophenylhydroxylamine

Origin of Product

United States

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